N-(1-cyanocyclohexyl)-2-[[5-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[5-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N6OS/c24-23(25,26)17-7-4-8-18(12-17)32-20(16-6-5-11-28-13-16)30-31-21(32)34-14-19(33)29-22(15-27)9-2-1-3-10-22/h4-8,11-13H,1-3,9-10,14H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIRVRNKJCOKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related acetamide-triazole derivatives, focusing on substituents, pharmacological activities, and key findings:
Key Structural and Functional Comparisons:
Triazole Substituents: The target compound’s 3-(trifluoromethyl)phenyl group enhances electron-withdrawing effects and lipophilicity compared to furan-2-yl () or 4-fluorophenyl (). This may improve receptor-binding affinity and pharmacokinetic properties . Pyridin-3-yl vs.
Acetamide Modifications: The 1-cyanocyclohexyl group introduces steric bulk and polar character, which may affect solubility and membrane permeability compared to smaller substituents like N-hydroxy () or N-aryl groups ().
Biological Activities :
- Compounds with anti-exudative activity () typically feature electron-rich heterocycles (e.g., furan), whereas antiproliferative derivatives () often incorporate hydroxy or aromatic moieties. The target compound’s trifluoromethyl group may shift activity toward anti-inflammatory or kinase-inhibitory pathways.
Synthesis and Characterization :
- Many analogs (e.g., ) were structurally validated using X-ray crystallography (SHELX software), suggesting similar methods could resolve the target compound’s conformation .
Q & A
Q. Analytical validation :
- Purity : High Performance Liquid Chromatography (HPLC) monitors reaction progress and purity (>95%) .
- Structural confirmation : Nuclear Magnetic Resonance (NMR) for functional group assignment and Mass Spectrometry (MS) for molecular weight verification .
Basic: How is the stability of this compound assessed under varying laboratory conditions?
Answer:
Stability studies focus on:
- pH sensitivity : Incubation in buffered solutions (pH 3–10) with UV-Vis spectroscopy to detect degradation .
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere to determine decomposition temperatures .
- Light exposure : Accelerated photostability testing using ICH guidelines (e.g., 1.2 million lux hours) .
Advanced: How can computational methods predict the biological activity of this compound?
Answer:
- PASS program : Predicts antimicrobial/anticancer potential based on structural descriptors (e.g., triazole core, sulfanyl linkage) .
- Molecular docking : Simulates interactions with targets (e.g., fungal CYP51 for antifungals, kinase domains for anticancer activity). Docking scores (ΔG < -8 kcal/mol suggest strong binding) guide prioritization for in vitro assays .
Advanced: How do structural modifications (e.g., substituents on the triazole ring) affect bioactivity?
Answer:
- Pyridinyl vs. phenyl groups : Pyridinyl enhances water solubility and target affinity via hydrogen bonding, while trifluoromethylphenyl increases lipophilicity and membrane permeability .
- Cyanocyclohexyl group : The nitrile moiety improves metabolic stability by resisting cytochrome P450 oxidation .
Method : Compare IC50 values in structure-activity relationship (SAR) tables (e.g., antifungal activity against Candida spp. varies 10-fold with substituent changes) .
Advanced: How to resolve contradictions in reported reaction conditions for triazole synthesis?
Answer:
Discrepancies in optimal temperatures (e.g., 80°C vs. 100°C) arise from solvent polarity and catalyst use. Mitigation strategies:
- Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst) to identify robust conditions .
- By-product analysis : LC-MS detects side products (e.g., uncyclized intermediates) to refine protocols .
Basic: What techniques characterize the compound’s crystallinity and molecular conformation?
Answer:
- Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., triazole N-N bond: 1.32 Å ).
- Powder XRD : Assesses batch crystallinity for reproducibility .
Advanced: What mechanisms explain its potential antiproliferative effects?
Answer:
Proposed pathways:
- Kinase inhibition : Docking suggests binding to EGFR (epidermal growth factor receptor) ATP pockets via triazole-pyridinyl interactions .
- Apoptosis induction : Upregulation of caspase-3 observed in cell viability assays (e.g., 50% apoptosis at 10 µM in HeLa cells) .
Basic: How is the compound purified after synthesis?
Answer:
- Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%) .
Advanced: How to design derivatives with improved selectivity for microbial vs. mammalian targets?
Answer:
- Substituent tuning : Replace trifluoromethylphenyl with polar groups (e.g., -OH) to reduce mammalian cell toxicity .
- Prodrug strategies : Mask the cyanocyclohexyl group with ester linkers for targeted release in microbial environments .
Advanced: What comparative studies exist with analogous triazole derivatives?
Answer:
- Antifungal activity : Analogues with pyrrole substituents show 2–3x higher potency against Aspergillus fumigatus compared to phenyl derivatives .
- Pharmacokinetics : Compounds with pyridinyl groups exhibit longer half-lives (t1/2 = 6.2 h) due to reduced hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
